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Triethylstibine

MOCVD InSb epitaxy V/III ratio optimization

Triethylstibine (triethylantimony, TESb, CAS 617-85-6), molecular formula C6H15Sb and molecular weight 208.94 g/mol, is a volatile, pyrophoric organoantimony compound classified within the tertiary stibine series. This colorless liquid (density 1.32 g/cm³ at 16°C, boiling point 156°C) serves as a critical Group V precursor for antimony incorporation in III-V semiconductor epitaxial growth processes including metalorganic chemical vapor deposition (MOCVD), metalorganic molecular beam epitaxy (MOMBE), and chemical beam epitaxy (CBE), providing the antimony source for materials such as InSb, GaSb, and AlSb.

Molecular Formula C6H15S
Molecular Weight 208.94 g/mol
CAS No. 617-85-6
Cat. No. B1582785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethylstibine
CAS617-85-6
Molecular FormulaC6H15S
Molecular Weight208.94 g/mol
Structural Identifiers
SMILESCC[Sb](CC)CC
InChIInChI=1S/3C2H5.Sb/c3*1-2;/h3*1H2,2H3;
InChIKeyKKOFCVMVBJXDFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triethylstibine (CAS 617-85-6) for Semiconductor Epitaxy: Organoantimony Precursor Procurement Guide


Triethylstibine (triethylantimony, TESb, CAS 617-85-6), molecular formula C6H15Sb and molecular weight 208.94 g/mol, is a volatile, pyrophoric organoantimony compound classified within the tertiary stibine series [1]. This colorless liquid (density 1.32 g/cm³ at 16°C, boiling point 156°C) serves as a critical Group V precursor for antimony incorporation in III-V semiconductor epitaxial growth processes including metalorganic chemical vapor deposition (MOCVD), metalorganic molecular beam epitaxy (MOMBE), and chemical beam epitaxy (CBE), providing the antimony source for materials such as InSb, GaSb, and AlSb . The compound is synthesized via reaction of antimony trichloride with ethyl Grignard reagent under inert atmosphere and is commercially available at purities up to 99.9999% (6N) for electronic-grade applications .

Workflow

MOCVD, MOMBE, CBE for III-V antimonide epitaxy

Key advantage

Lower thermal stability supports reduced V/III ratio

Material use

Electronic-grade 6N purity Sb precursor for InSb, GaSb, AlSb

Why Generic Substitution Among Antimony Precursors Fails: Triethylstibine vs. Trimethylantimony in MOCVD


Organoantimony precursors are not functionally interchangeable in semiconductor epitaxy. The alkyl ligand identity (methyl vs. ethyl) directly governs thermal decomposition behavior, surface reaction kinetics, and optimal V/III ratio requirements, which collectively determine film quality, carbon incorporation levels, and process economics [1]. Trimethylantimony (TMSb) exhibits higher thermal stability than triethylstibine (TESb), necessitating more aggressive cracking conditions and higher precursor consumption rates (elevated V/III ratios) to achieve equivalent film quality [2]. Conversely, TESb's lower thermal stability enables reduced Sb precursor consumption but introduces different surface chemistry constraints. The selection between TESb, TMSb, triphenylstibine, and alternative antimony sources (triisopropylantimony [TIPSb], trisdimethylaminoantimony [TDMASb], tert-butyldimethylantimony [TBDMSb]) must therefore be based on quantifiable process-specific differentiation rather than generic material substitution [3].

Target

Triethylstibine (TESb): ethyl ligands, molecular elimination pathway, lower thermal stability

Common substitute

Trimethylantimony (TMSb): methyl ligands, radical fragmentation, higher thermal stability

Alkyl-ligand mismatch alters decomposition kinetics, carbon incorporation, and optimal V/III ratio. Direct substitution without process re-validation may shift film quality and precursor consumption.

Triethylstibine Quantitative Differentiation Evidence: Head-to-Head Comparisons with Alternative Antimony Precursors


Triethylstibine Requires Lower V/III Ratio Than Trimethylantimony for Equivalent InSb Film Quality in LP-MOVPE

In a direct head-to-head comparison under identical LP-MOVPE growth conditions (200 hPa total pressure, ~2.5 μm layer thickness), triethylstibine (TESb) and trimethylantimony (TMSb) both produced InSb epitaxial layers with maximum electron mobilities of 58,000 cm²/V·s and intrinsic carrier concentrations of 2×10¹⁶ cm⁻³ at 300 K [1]. However, TESb's lower thermal stability enabled high-quality growth at reduced V/III ratios, resulting in lower consumption of the Sb precursor material. The study explicitly concludes that this lower V/III ratio requirement makes TESb preferable to TMSb for the growth of high-quality InSb material by LP-MOVPE [1]. This represents a quantifiable process economics advantage without compromising film quality.

V/III ratio vs TMSb
Head-to-head
Equivalent InSb mobility (58,000 cm²/V·s) achieved at lower V/III ratio than TMSb
May reduce Sb precursor consumption without compromising film quality
LP-MOVPE, 200 hPa, TMIn/In source
MOCVD InSb epitaxy V/III ratio optimization

Triethylstibine Demonstrates Significantly Lower Thermal Stability Than Trimethylantimony: Decomposition Pathway Comparison

Gas-phase pyrolysis studies using infrared laser-powered homogeneous pyrolysis demonstrate fundamentally different thermal decomposition pathways between triethylstibine (TESb) and trimethylstibine (TMSb) [1]. For TMSb, the major low-pressure decomposition process involves methyl radical loss followed by hydrogen abstraction from the starting material. In contrast, TESb decomposition on heated quartz surfaces proceeds via a molecular route with formation of ethane, ethene, and n-butane as primary products, with these species observed at temperatures exceeding 400°C [1]. This mechanistic divergence—radical-mediated for TMSb versus molecular elimination for TESb—directly impacts carbon incorporation profiles in deposited films and influences optimal cracking temperature selection.

Decomposition pathway
Head-to-head
TESb: molecular elimination (ethane, ethene, n-butane >400°C). TMSb: radical pathway (methyl loss)
Different carbon incorporation signatures possible; relevant for ultra-low background doping
IR laser-powered homogeneous pyrolysis
thermal decomposition precursor chemistry pyrolysis mechanism

Triethylstibine Exhibits Orders-of-Magnitude Lower Surface Sticking Coefficient Than Triethylgallium on GaSb(100)

Temperature-programmed desorption (TPD) and surface analysis studies on GaSb(100)-(1×3) reveal that the reactive sticking coefficient of triethylantimony (TESb) is several orders of magnitude lower than that of triethylgallium (TEGa) [1]. Specifically, TEGa readily decomposes on the GaSb surface below 150 K, whereas TESb does not undergo dissociative adsorption below 320 K [1]. Both precursors generate ethylene, hydrogen, and small amounts of ethyl radical as main decomposition products via homolysis and β-hydride elimination pathways, but the marked difference in adsorption temperature and sticking coefficient reflects fundamentally distinct surface reactivity between Group III and Group V ethyl-based precursors.

Sticking coefficient vs TEGa
Head-to-head
TESb: no dissociative adsorption below 320 K; sticking coefficient orders of magnitude lower than TEGa
Enables independent Group III/V flux control in MOMBE
GaSb(100)-(1×3) surface, TPD analysis
surface chemistry sticking coefficient GaSb epitaxy

Triethylstibine Enables Precise Compositional Control in InAsSb MOMBE Growth Over Broad Temperature Window

In MOMBE growth of InAsSb using triethylstibine (TESb) and triethylarsine (TEAs) with trimethylindium (TMIn), precise control of solid composition for InAs₁₋ₓSbₓ in the range of 0 ≤ x ≤ 0.6 is confirmed in the substrate temperature range from 400 to 500°C [1]. For GaSb growth using TESb and TEGa, the maximum growth rate is observed at a substrate temperature of 500°C, with the alkyl species from thermally cracked TESb playing an important role in the pyrolysis of TEGa [1]. This broad temperature window for compositional control represents a practical process advantage for manufacturing consistency.

Composition control
Reported
InAs₁₋ₓSbₓ (0 ≤ x ≤ 0.6) controlled across 400–500°C substrate temperature
Broad process window supports manufacturing reproducibility
MOMBE with TEAs, TMIn
MOMBE InAsSb compositional control

Triethylstibine Vapor Pressure Data from 238 K to 309 K Validated via Static Method for MOVPE Process Design

Comprehensive vapor pressure measurements for triethylantimony [CAS 617-85-6] are reported over the temperature range 238 K to 309 K using a static method apparatus specifically designed for metalorganic precursors [1]. These data enable derivation of Antoine and Cox equation parameters for precise bubbler temperature and carrier gas flow rate calculations in MOVPE precursor delivery systems [1]. While comparative vapor pressure data for TMSb across identical temperature ranges was not available in the same dataset, this validated vapor pressure curve provides the essential thermodynamic foundation for reproducible precursor delivery in production-scale epitaxy.

Vapor pressure validated
Method context
Static method measurements from 238 K to 309 K; Antoine/Cox parameters derived
Enables precise bubbler delivery calibration for MOVPE
Closed-cell liquid-gas equilibrium
vapor pressure Antoine parameters MOVPE precursor delivery

Triethylstibine Purity Specifications: Commercial Availability at 99.9999% (6N) for Electronic-Grade Applications

High-purity triethylstibine is commercially available at 99.9999% (6N) purity for electronic-grade applications in MOCVD and related epitaxial technologies . The compound's purification via vacuum distillation at controlled temperatures (≤80°C to prevent thermal decomposition) yields purities up to 99.9995% (5N5) . This purity level is critical because even trace impurities in the antimony precursor can significantly degrade the electrical and optical performance of III-V semiconductor devices, particularly high-power and ultra-high brightness LED chips and high electron mobility transistors (HEMTs) .

Purity specification
Data to verify
Commercial availability up to 99.9999% (6N); vacuum distillation yields ≥99.9995%
Essential for minimizing unintentional doping in optoelectronic devices
Supplier specification; verify lot-specific COA
precursor purity electronic grade semiconductor materials

Triethylstibine Optimal Application Scenarios: Evidence-Based Procurement Guidance for Semiconductor Epitaxy


MOCVD Growth of InSb Epitaxial Layers with Reduced Precursor Consumption

Triethylstibine is the preferred Sb precursor for LP-MOVPE growth of InSb when process economics are prioritized without compromising material quality. The direct head-to-head comparison demonstrates that TESb achieves equivalent film quality (electron mobility 58,000 cm²/V·s at 300 K) as TMSb but with reduced V/III ratios due to its lower thermal stability [1]. This scenario applies to infrared detector fabrication and high-speed electronic devices where InSb is the active material. Process engineers should note that optimal growth requires total pressures ≥100 hPa and conditions promoting high cracking efficiency [1].

MOMBE Growth of GaSb and InAsSb Alloys Requiring Broad-Temperature Compositional Control

Triethylstibine is indicated for MOMBE growth of GaSb and InAsSb ternary/quaternary alloys where precise Sb composition control over a wide temperature window is essential. TESb enables accurate control of InAs₁₋ₓSbₓ composition for 0 ≤ x ≤ 0.6 across substrate temperatures from 400°C to 500°C [2]. Additionally, in GaSb growth using TESb and TEGa, the alkyl species from thermally cracked TESb facilitate TEGa pyrolysis, with maximum growth rate at 500°C [2]. This scenario is particularly relevant for infrared optoelectronic devices including detectors and lasers operating in the mid-infrared spectral region.

Chemical Beam Epitaxy (CBE) and Surface Chemistry Studies of Antimonide Systems

Triethylstibine is suitable for CBE applications and fundamental surface chemistry investigations where its distinct surface reactivity profile provides process control advantages. Surface science studies demonstrate that TESb does not undergo dissociative adsorption on GaSb(100) below 320 K, with a sticking coefficient several orders of magnitude lower than TEGa [3]. This differential reactivity allows for independent control of Group III and Group V incorporation in molecular beam environments. Researchers should note that TESb displays surface reactivity patterns similar to arsine and phosphine, necessitating thermal pre-crackers for certain applications [3].

Production of High-Purity Antimonide Semiconductors (AlSb, GaSb, InSb) Requiring Electronic-Grade Sb Precursor

Triethylstibine at 6N purity (99.9999%) is the appropriate procurement choice for commercial-scale production of antimonide-based optoelectronic devices including ultra-high brightness LEDs, HEMT devices, semiconductor lasers, infrared detectors, and solar cells . The validated vapor pressure data from 238 K to 309 K [4] provides the thermodynamic foundation for precise precursor delivery system calibration. Users must handle TESb under strict inert atmosphere due to its pyrophoric nature (spontaneous ignition in air) and water reactivity , and must comply with applicable export control regulations for high-purity organoantimony compounds .

Application
Selection Property
Validation Focus
InSb MOCVD with reduced V/III ratio
Low thermal stability for precursor efficiency
Film electron mobility and consumption rate
InAsSb MOMBE compositional control
Broad temperature window for Sb incorporation
Composition uniformity from 400°C to 500°C
CBE antimonide surface studies
Very low sticking coefficient vs Group III precursors
Independent Group V incorporation control
High-purity antimonide device production
6N electronic-grade purity
Lot-specific impurity analysis and vapor delivery calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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